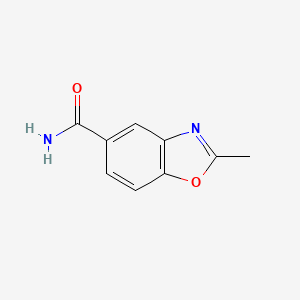

2-甲基-1,3-苯并噁唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methyl-1,3-benzoxazole-5-carboxamide is a derivative of benzoxazole . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .

Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass .Molecular Structure Analysis

The molecular formula of 2-Methyl-1,3-benzoxazole-5-carboxamide is C9H8N2O2 . It is a bicyclic planar molecule .Chemical Reactions Analysis

The presence of IR absorption band at 3214 cm−1 in the spectral data of synthesized derivatives corresponds to the group Ar–OH . The C–Br stretching of aromatic bromo compounds shows band around 705 cm−1 . The presence of Ar–NO2 group in compounds was indicated by the appearance of asymmetric Ar–NO2 stretches in the scale of 1347–1339 cm−1 .科学研究应用

1. 作为5-HT3受体拮抗剂

已经确定2-甲基-1,3-苯并噁唑-5-甲酰胺衍生物是有效的功能性5-HT3受体拮抗剂。这些化合物对人类5-HT3A受体具有纳摩尔级别的体外活性,表明其在治疗与5-HT3受体功能异常相关的疾病,如以腹泻为主要症状的急性肠易激综合征(IBS-D)(Yang et al., 2010)可能具有潜在用途。

2. 抗炎活性

一些2-甲基-1,3-苯并噁唑-5-甲酰胺衍生物显示出显著的抗炎活性。这在卡拉胶诱导的大鼠爪水肿模型中观察到,表明它们有潜力作为抗炎剂(Reena et al., 2009)。

3. 镇痛和抗炎特性

从咪唑[2,1-b]噻唑骨架衍生的新的羧酰胺,携带生物活性的苯并噁唑基团,已被合成以研究它们的抗炎和镇痛活性。这些化合物在降低亚硝酸盐和PGE2水平方面显示出有希望的结果,表明它们有潜力用于治疗疼痛和炎症(Can et al., 2021)。

4. 抗真菌活性

合成了一系列1,3-苯并噁唑-4-碳腈,包括2-甲基-1,3-苯并噁唑-5-甲酰胺衍生物,并对其进行了抗真菌活性评估。一些化合物对念珠菌属显示出强效的体外活性,突显了它们作为抗真菌剂的潜力(Kuroyanagi et al., 2011)。

5. 抗菌活性

合成了新型的2-取代苯并噁唑衍生物,并对其进行了抗菌活性筛选。这些化合物对各种革兰氏阳性和革兰氏阴性细菌表现出有效性,表明它们有潜力作为抗菌剂(Balaswamy et al., 2012); (Vodela et al., 2013)。

6. 抑制血小板聚集

已发现某些2-甲基-1,3-苯并噁唑-5-甲酰胺衍生物能够抑制血小板聚集。这种特性在开发与血液凝结相关的疾病治疗方面可能具有重要意义(Ozaki et al., 1983)。

安全和危害

作用机制

Mode of Action

The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .

属性

IUPAC Name |

2-methyl-1,3-benzoxazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-11-7-4-6(9(10)12)2-3-8(7)13-5/h2-4H,1H3,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAUCTDYXPLNSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1319054.png)

![7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B1319057.png)

![tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B1319061.png)

![[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol](/img/structure/B1319065.png)

![4-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1319066.png)

![1-[(6-bromo-2-pyridinyl)methyl]-4-Piperidinol](/img/structure/B1319086.png)